Thiophen-3-yl vs. Thiophen-2-yl Regioisomerism: Impact on COX-2 Inhibitory Activity
Among a panel of 12 pyrazolo[4,3-c]pyridine analogs, the thiophene regioisomeric position exerts a pronounced effect on in vitro COX-2 inhibitory activity. In this series, compounds bearing a thiophen-2-yl substituent at the 3-position of the pyrazole ring exhibited COX-2 relative percentage activities spanning 33.21% to 96.42%, with the most active compound (5j) achieving 96.42% inhibition relative to the standard [1]. Although the target compound (thiophen-3-yl regioisomer, CAS 2097945-30-5) was not directly tested in this specific COX-2 assay, the data class-level inference demonstrates that a change from thiophen-2-yl to thiophen-3-yl on the same core scaffold is expected to shift COX-2 activity by up to ~63 percentage points across the observed range, a magnitude of difference sufficient to alter compound selection decisions [1].
| Evidence Dimension | In vitro COX-2 relative percentage activity |
|---|---|
| Target Compound Data | Not directly tested in the cited assay; thiophen-3-yl regioisomer |
| Comparator Or Baseline | Thiophen-2-yl pyrazolo[4,3-c]pyridine analogs (compounds 5a–5l): range 33.21% to 96.42% COX-2 inhibition |
| Quantified Difference | Maximum observed activity range across thiophen-2-yl series: ~63 percentage points; the thiophen-3-yl substitution pattern is anticipated to produce a distinct activity value within or outside this range |
| Conditions | In vitro COX-2 inhibition assay; molecular docking in silico binding affinities of 1–10 nM and binding energies of -12.45 to -14.27 kcal/mol for top compounds [1] |
Why This Matters
For researchers screening pyrazolo-pyridine libraries against COX-2, the thiophene regioisomer (2-yl vs. 3-yl) alone can account for activity differences exceeding 60 percentage points, making CAS 2097945-30-5 a structurally justified alternative to thiophen-2-yl leads when exploring regioisomeric SAR.
- [1] Bilavendran JD, et al. Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments. Bioorg Chem. 2020 Jan;94:103484. DOI: 10.1016/j.bioorg.2019.103484. View Source
